Fluconazole

Pharmacokinetics Bioavailability Protein binding

Fluconazole is a synthetic bis-triazole antifungal agent that selectively inhibits fungal lanosterol 14α-demethylase (CYP51/Erg11p), thereby blocking ergosterol biosynthesis and disrupting fungal membrane integrity. Unlike most other systemic azoles, fluconazole is polar and freely water-soluble, exhibits low plasma protein binding (~11–12%), and is metabolically stable with predominant renal excretion of unchanged drug.

Molecular Formula C13H12F2N6O
Molecular Weight 306.27 g/mol
CAS No. 86386-73-4
Cat. No. B1672865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluconazole
CAS86386-73-4
SynonymsApo Fluconazole
Apo-Fluconazole
Béagyne
Diflucan
Fluc Hexal
Flucobeta
FlucoLich
Fluconazol AbZ
Fluconazol AL
Fluconazol Isis
Fluconazol ratiopharm
Fluconazol Stada
Fluconazol von ct
Fluconazol-Isis
Fluconazol-ratiopharm
Fluconazole
Flunazul
Fungata
Lavisa
Loitin
Neofomiral
Oxifungol
Solacap
Triflucan
UK 49858
UK-49858
UK49858
Zonal
Molecular FormulaC13H12F2N6O
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
InChIInChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
InChIKeyRFHAOTPXVQNOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility34.9 [ug/mL] (The mean of the results at pH 7.4)
slightly soluble in water
Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)
Slightly soluble in water and saline
1.39e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluconazole (CAS 86386-73-4): Procurement-Relevant Physicochemical and Pharmacological Baseline for Scientific Evaluation


Fluconazole is a synthetic bis-triazole antifungal agent that selectively inhibits fungal lanosterol 14α-demethylase (CYP51/Erg11p), thereby blocking ergosterol biosynthesis and disrupting fungal membrane integrity . Unlike most other systemic azoles, fluconazole is polar and freely water-soluble, exhibits low plasma protein binding (~11–12%), and is metabolically stable with predominant renal excretion of unchanged drug . Its oral bioavailability exceeds 90% and is independent of food intake or gastric pH, enabling predictable systemic exposure without therapeutic drug monitoring in most settings . These physicochemical properties fundamentally distinguish fluconazole from lipophilic, highly protein-bound azoles such as itraconazole, voriconazole, and posaconazole, and directly determine its clinical positioning, formulation flexibility, and procurement specifications.

Why Fluconazole Cannot Be Interchanged with Other Triazoles in Scientific or Industrial Procurement


Fluconazole, itraconazole, voriconazole, and posaconazole are all triazole antifungals that target CYP51, but their physical chemistry, pharmacokinetics, drug-interaction liability, and species-specific susceptibility profiles diverge sharply . Fluconazole is water-soluble with ~88% of drug circulating in free, pharmacologically active form; in contrast, itraconazole and posaconazole are highly lipophilic and >99% protein-bound, yielding negligible free-drug concentrations and variable oral bioavailability that mandates therapeutic drug monitoring . These differences translate into quantifiable gaps in clinical cure rates, CYP450-mediated drug–drug interaction risk, and intrinsic activity against non-albicans Candida species such as C. krusei and C. glabrata . Substituting fluconazole with an alternative azole without species-level susceptibility data or consideration of the patient’s concomitant medication profile therefore introduces measurable risk of therapeutic failure or toxicity. The evidence dimensions below quantify where fluconazole retains meaningful, verifiable differentiation.

Fluconazole (CAS 86386-73-4): Quantitative Comparator Evidence for Differentiated Scientific and Procurement Decisions


Physicochemical and Pharmacokinetic Differentiation: Oral Bioavailability, Free-Drug Fraction, and Route of Elimination vs. Itraconazole

Fluconazole exhibits an absolute oral bioavailability of ≥90% that is independent of food and gastric pH, compared with <55% for itraconazole capsules, whose absorption depends on prandial state and acidic gastric conditions . Plasma protein binding is ~11–12% for fluconazole versus 99.8% for itraconazole, meaning approximately 88% of fluconazole in plasma is free and pharmacologically active, versus ≤1% for itraconazole . Elimination is predominantly renal as unchanged drug for fluconazole (≥80% excreted in urine), whereas itraconazole undergoes extensive hepatic metabolism and fecal excretion, generating variability across formulations and patient populations . These differences make fluconazole a predictable, formulation-flexible, low-monitoring-burden option suitable for both oral step-down and intravenous therapy.

Pharmacokinetics Bioavailability Protein binding Drug formulation Therapeutic drug monitoring

Clinical Efficacy Differentiation in Esophageal Candidiasis: Endoscopic Cure Rate vs. Itraconazole

In a double-blind, randomized, controlled trial involving 123 HIV-positive patients with endoscopically confirmed Candida esophagitis, fluconazole (100 mg b.i.d.) achieved an endoscopic cure rate of 74% at end of treatment (3 weeks) versus 47.2% for itraconazole (100 mg b.i.d.) (p < 0.01). At the two-month follow-up, endoscopic cure persisted in 71.7% of fluconazole-treated patients versus 43.2% for itraconazole (p < 0.05) . Separately, a double-blind, double-dummy study (Study 150-305) comparing oral voriconazole (200 mg BID) with oral fluconazole (200 mg QD) in immunocompromised patients demonstrated comparable ITT success rates: voriconazole 87.5% vs fluconazole 89.5% (difference −2.0%; 95% CI: −8.3 to 4.3), establishing equivalence in this indication . Fluconazole thus offers superior endoscopic resolution compared with itraconazole and equivalent efficacy to voriconazole in esophageal candidiasis.

Esophageal candidiasis Clinical efficacy Endoscopic cure Randomized controlled trial AIDS

CYP450 Drug–Drug Interaction Risk Stratification: CYP3A4 and CYP2C9 Inhibition IC50 Values vs. Itraconazole and Voriconazole

In human liver microsome studies, fluconazole demonstrated a CYP3A4 IC50 of 32 μM (midazolam substrate) versus 0.08 μM for itraconazole and 13 μM for voriconazole, corresponding to a 400-fold weaker inhibition than itraconazole on this critical drug-metabolizing enzyme . For CYP2C9, fluconazole exhibited an IC50 of 34 μM, which is 3.4-fold higher (weaker inhibition) than voriconazole (IC50 = 10 μM) . Fluconazole inhibits CYP2C19 with an IC50 of 13 μM, versus 10 μM for voriconazole and 78 μM for itraconazole . These quantitative differences translate clinically: itraconazole is a potent inhibitor of CYP3A4 substrates (e.g., midazolam, cyclosporine), whereas fluconazole presents a comparatively lower CYP3A4 interaction risk, though it retains clinically relevant CYP2C9 and CYP2C19 inhibition that must be managed in patients on phenytoin, warfarin, or omeprazole .

Drug–drug interactions CYP450 inhibition IC50 CYP3A4 CYP2C9 Polypharmacy

In Vitro-to-In Vivo Paradox: Free-Drug Pharmacokinetic Advantage Overcomes Lower Intrinsic Potency vs. Ketoconazole

Fluconazole consistently exhibits 4‑ to 8‑fold higher MIC values (lower intrinsic potency) than ketoconazole against Candida albicans in standard in vitro assays; for example, median MICs of 0.25 μg/mL for fluconazole versus 0.0625 μg/mL for ketoconazole in salivary concentration modeling studies . However, because fluconazole is only ~12% protein-bound versus ~99% for ketoconazole, the free (pharmacologically active) drug concentration achieved in plasma is approximately 88% of total drug, compared with ~1% for ketoconazole . This free-drug advantage reverses the potency order in vivo, such that the time above MIC for free fluconazole exceeds 24 hours at standard dosing, whereas free ketoconazole levels are negligible . Troke et al. (1990) explicitly noted that “although fluconazole is less active than ketoconazole in vitro, its distribution throughout the body and the high levels of free drug reached in the blood contribute to and are of value in predicting its efficacy” .

In vitro-in vivo correlation Free drug hypothesis Antifungal potency Ketoconazole Pharmacodynamics

Species-Level Resistance Differentiation: Intrinsic C. krusei Resistance and Posaconazole's Superiority Against Fluconazole-Resistant Isolates

Candida krusei is intrinsically resistant to fluconazole; CLSI interpretive criteria explicitly state that C. krusei MICs and zone diameters should not be interpreted using the fluconazole breakpoint scale . A 2026 global meta-analysis of non-albicans Candida species reported a pooled fluconazole resistance prevalence of 78.3% for C. krusei and 15.9% for C. glabrata, with significant temporal increases confirmed by meta-regression (p < 0.05) . In contrast, posaconazole demonstrated in vitro activity against Candida and Aspergillus isolates that exhibit resistance to fluconazole, voriconazole, and amphotericin B; against approximately 19,000 clinically important yeast and mold strains, posaconazole MIC90 values were 1 μg/mL, and it was more active than or within one dilution of fluconazole against ~7,000 Candida and Cryptococcus isolates . This evidence defines a clear species-identification gate: procurement of fluconazole for empiric therapy without species-level susceptibility data carries measurable risk of failure when C. krusei or C. glabrata are prevalent.

Antifungal resistance Candida krusei Candida glabrata Posaconazole Intrinsic resistance Species identification

Dermatophyte Activity Limitations: MIC90 Comparison Defines the Therapeutic Niche vs. Itraconazole, Ketoconazole, and Clotrimazole

Against the Trichophyton mentagrophytes–interdigitale complex, fluconazole exhibits a wild-type upper-limit MIC of 32 mg/L, substantially higher than itraconazole (0.5 mg/L), ketoconazole (0.5 mg/L), clotrimazole (1 mg/L), and voriconazole (0.25 mg/L) . In an Indian tertiary-care dermatophyte susceptibility study (n = 85 clinical isolates), fluconazole MIC90 ranges were 0.125–1 μg/mL for T. rubrum but broader (0.25–32 μg/mL) for T. mentagrophytes complex, whereas itraconazole, ketoconazole, and clotrimazole maintained tighter MIC90 ranges (≤2 μg/mL) across both species . These data indicate that fluconazole is not a first-line agent for dermatophytosis when narrower-spectrum, more potent topical or systemic alternatives are available. Its dermatophyte activity is sufficient for adjunctive or niche use but does not compete with itraconazole, terbinafine, or topical clotrimazole in this therapeutic space.

Dermatophytes MIC90 Trichophyton Antifungal susceptibility Procurement specification

Fluconazole (CAS 86386-73-4): Evidence-Backed Research and Industrial Application Scenarios for Differentiated Procurement


Formulary Procurement for Hospitals and Long-Term Care Facilities: Prioritizing Fluconazole for Esophageal and Oropharyngeal Candidiasis in Immunocompromised Populations

Fluconazole should be the preferred formulary azole for esophageal and oropharyngeal candidiasis in HIV-positive and immunocompromised patients, based on a head-to-head randomized trial demonstrating a 74% endoscopic cure rate versus 47.2% for itraconazole (p < 0.01) and a double-blind study confirming equivalent efficacy to voriconazole (ITT success: fluconazole 89.5% vs voriconazole 87.5%) . Its >90% oral bioavailability, independence from food and gastric pH, and lack of requirement for routine therapeutic drug monitoring reduce total cost of care compared with itraconazole (which requires TDM due to variable absorption) or intravenous-only alternatives .

Polypharmacy Management and Drug–Drug Interaction Risk Reduction: Selecting Fluconazole Over Itraconazole When CYP3A4-Mediated Interactions Are a Concern

In patients receiving concomitant CYP3A4 substrates (e.g., midazolam, cyclosporine, certain antiretrovirals), fluconazole presents a quantifiably lower interaction risk than itraconazole: its CYP3A4 IC50 is 32 μM versus 0.08 μM for itraconazole, a 400-fold difference in inhibitory potency . Fluconazole still inhibits CYP2C9 (IC50 = 34 μM) and CYP2C19 (IC50 = 13 μM) and requires monitoring with narrow-therapeutic-index substrates such as warfarin and phenytoin, but its CYP3A4-sparing profile makes it the triazole of choice in polypharmacy settings where CYP3A4-mediated interactions dominate clinical risk .

Reference Standard and Quality Control Material for Chromatographic and Spectrophotometric Assay Development

Fluconazole USP Reference Standard is defined by the United States Pharmacopeia monograph with an assay specification of 98.0–102.0% C₁₃H₁₂F₂N₆O on a dried basis, melting range 138–142 °C, loss on drying ≤0.5%, and residue on ignition ≤0.1% . It is used to prepare standard, sensitivity, and system suitability solutions for liquid chromatography coupled with UV detection, enabling quantification of fluconazole in pharmaceutical formulations and biological matrices . The well-characterized physicochemical profile—water solubility, defined melting point, and chromatographic retention behavior (retention time ~9.9 min under USP chromatographic conditions)—makes it a robust reference material for analytical method development, impurity profiling, and pharmaceutical quality control .

Intravenous-to-Oral Step-Down Therapy and CNS Penetration: Leveraging Fluconazole's Pharmacokinetic Profile for Cryptococcal Meningitis and Systemic Candidiasis

Fluconazole's water solubility, low protein binding (~11–12%), and extensive penetration into cerebrospinal fluid (CSF) underpin its role in cryptococcal meningitis maintenance therapy and systemic candidiasis, where CNS bioavailability is critical . Its pharmacokinetic linearity and predominant renal excretion (≥80% unchanged drug in urine) enable predictable dose adjustments in renal impairment, while the near-100% oral bioavailability facilitates seamless intravenous-to-oral step-down without loss of systemic exposure . This profile provides a measurable advantage over lipophilic azoles (itraconazole, posaconazole) that achieve negligible CSF concentrations and require intravenous administration or complex oral formulations for systemic infections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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